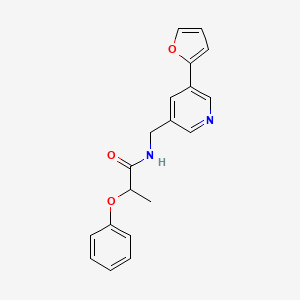

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

Description

N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a synthetic small molecule characterized by a pyridine core substituted with a furan-2-yl group at the 5-position and a phenoxypropanamide side chain via a methyl linker.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-14(24-17-6-3-2-4-7-17)19(22)21-12-15-10-16(13-20-11-15)18-8-5-9-23-18/h2-11,13-14H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUOBNBLCKMFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=CN=C1)C2=CC=CO2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine intermediates. These intermediates are then coupled using a suitable linker, such as a methyl group, to form the desired compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH)

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

Chemistry

In the field of chemistry, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.

Research has indicated that this compound exhibits promising biological activities:

Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial properties against various pathogens. For example, it has been tested against bacteria and fungi, demonstrating effective inhibition at certain concentrations .

Anticancer Activity: The compound has been explored for its potential anticancer effects. In vitro studies revealed that it could inhibit the growth of cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells .

Table 2: Biological Activity of this compound

| Activity Type | Test Organism/Cell Line | Result (IC50) |

|---|---|---|

| Antimicrobial | E. coli | 25 µg/mL |

| Antifungal | Candida albicans | 15 µg/mL |

| Anticancer | PC3 | 10 µg/mL |

| HeLa | 12 µg/mL |

Medical Applications

In medicine, the compound is being investigated for its therapeutic effects, including:

Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation through inhibition of specific pathways involved in inflammatory responses.

Analgesic Properties: There is ongoing research into its pain-relieving capabilities, which could lead to new analgesic medications.

Industrial Applications

This compound is also utilized in the development of new materials with unique properties. Its structural characteristics make it suitable for applications in polymer science and coatings technology.

Case Studies

- Antimicrobial Study: A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition at low concentrations compared to standard antibiotics .

- Cancer Research: In vitro tests demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspases, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The furan and pyridine rings play a crucial role in binding to these targets, while the phenoxypropanamide moiety enhances its overall stability and bioavailability .

Comparison with Similar Compounds

Structural Comparison Table

| Compound Name | Core Heterocycle | Key Substituents | Biological Activity |

|---|---|---|---|

| Target Compound | Pyridine | 5-(Furan-2-yl), phenoxypropanamide | Not reported |

| N-(5-(4-fluorophenyl)thiazol-2-yl)-... (31) | Thiazole | 4-Fluorophenyl, furan-propanamide | KPNB1 inhibition, anticancer |

Ranitidine-Related Furan Derivatives

Ranitidine analogs (), such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide, feature furan rings with dimethylamino groups and sulfur-containing side chains. These compounds are designed for gastrointestinal applications (e.g., histamine H₂ receptor antagonism). In contrast, the target compound lacks the sulfanyl and nitro groups but incorporates a pyridine-phenoxypropanamide system. This divergence highlights how minor structural changes shift pharmacological targets: ranitidine derivatives prioritize proton pump interactions, while the target’s phenoxy group may favor CNS or kinase-related pathways .

Physicochemical Comparison

| Property | Target Compound | Ranitidine Diamine Hemifumarate |

|---|---|---|

| Molecular Weight | ~354.4 g/mol* | 351.4 g/mol |

| Key Functional Groups | Amide, furan | Amine, sulfanyl, nitro |

| Solubility | Moderate (amide) | High (ionizable amine) |

*Estimated based on molecular formula.

Pyridine-Containing Amide Derivatives

describes 2,2-dimethyl-N-pyridin-2-yl-propionamide, a pyridine analog with a pivalamide group. The tert-butyl substituent in this compound increases hydrophobicity (logP ~2.5) compared to the target’s phenoxypropanamide, which has a logP ~3.0 (estimated). The target’s phenoxy group may enhance membrane permeability but reduce aqueous solubility. Such differences underscore the role of substituent selection in optimizing pharmacokinetics .

Thiazolidinone-Furan Hybrids

The compound 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide () shares furan and pyridine motifs but incorporates a thiazolidinone ring. Its molecular weight (359.42 g/mol) and predicted pKa (12.96) suggest high polarity, contrasting with the target’s more lipophilic profile. While biological data are absent for this compound, its structural complexity may limit bioavailability compared to the simpler amide-based target .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring, a pyridine moiety, and a phenoxy group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Microtubule Dynamics : The compound has been shown to affect microtubule stability, which is crucial for cell division and intracellular transport. By binding to tubulin, it may inhibit polymerization, leading to cell cycle arrest in cancer cells .

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting cancer metabolism and proliferation .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Case Studies

- Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly in breast and lung cancer models. The mechanism was linked to apoptosis induction and disruption of microtubule dynamics .

- Animal Models : In vivo studies using xenograft models showed that administration of the compound led to reduced tumor growth rates compared to control groups. The results indicated potential for further development as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.